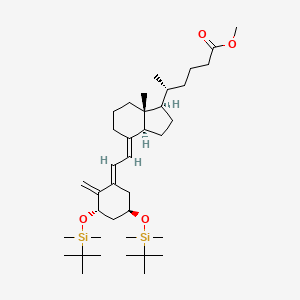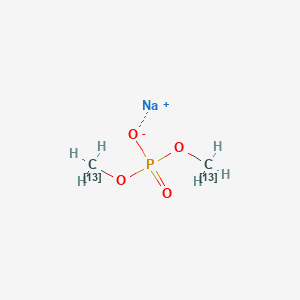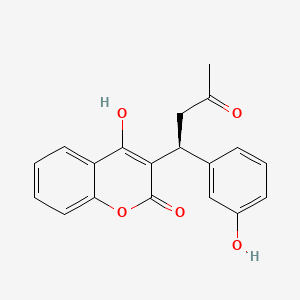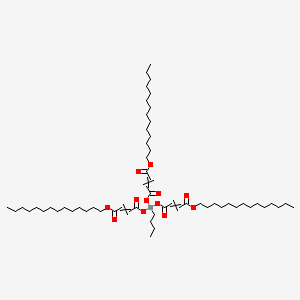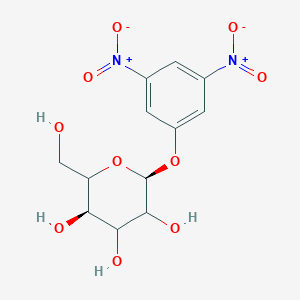
4-Nitrophenyl O-β-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl O-β-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D- is a complex carbohydrate derivative. It is a synthetic compound that combines a nitrophenyl group with a disaccharide structure, making it a valuable tool in biochemical research, particularly in the study of glycosidases and glycosyltransferases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl O-β-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D- typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharides are protected using acetyl or benzyl groups to prevent unwanted reactions.
Glycosylation: The protected monosaccharides are then glycosylated using glycosyl donors and acceptors in the presence of a catalyst such as silver triflate or trimethylsilyl triflate.
Deprotection: The protective groups are removed under acidic or basic conditions to yield the desired disaccharide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to verify the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl O-β-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D- undergoes several types of chemical reactions:
Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of glycosidic bonds.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as β-galactosidase and β-glucosidase in aqueous buffers.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Hydrolysis: Produces monosaccharides and 4-nitrophenol.
Oxidation: Converts the nitrophenyl group to nitrobenzene derivatives.
Reduction: Converts the nitrophenyl group to aminophenyl derivatives.
Scientific Research Applications
4-Nitrophenyl O-β-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D- is widely used in scientific research:
Biochemistry: As a substrate for studying enzyme kinetics of glycosidases and glycosyltransferases.
Molecular Biology: In assays to measure enzyme activity and specificity.
Industry: Used in the synthesis of complex carbohydrates and glycoconjugates for various applications.
Mechanism of Action
The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. The nitrophenyl group serves as a chromogenic or fluorogenic reporter, allowing for the detection and quantification of enzyme activity. The molecular targets include various glycosidases, and the pathways involved are those related to carbohydrate metabolism and degradation.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl β-D-galactopyranoside
- 4-Nitrophenyl α-D-galactopyranoside
- 4-Nitrophenyl β-D-glucopyranoside
- 4-Nitrophenyl α-D-glucopyranoside
Uniqueness
4-Nitrophenyl O-β-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D- is unique due to its complex structure, which includes multiple glycosidic linkages and functional groups. This complexity allows it to serve as a versatile tool in studying various enzymatic processes and biochemical pathways.
Properties
CAS No. |
253136-44-6 |
|---|---|
Molecular Formula |
C₃₄H₅₁N₃O₂₃ |
Molecular Weight |
869.78 |
Synonyms |
Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ-pNP; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


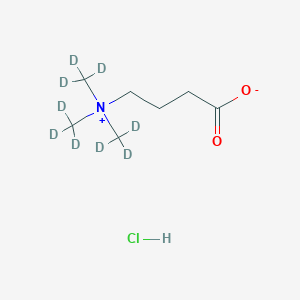
![Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1)](/img/structure/B1147381.png)
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)
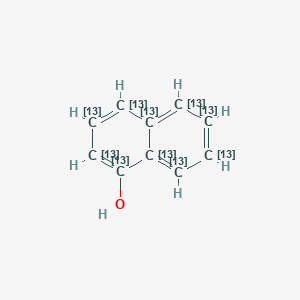
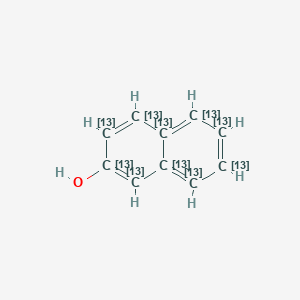
![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)
